

In Vitro Kinase Assay for Ros1-IN-2: A Technical Guide

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Compound of Interest

Compound Name: Ros1-IN-2

Cat. No.: B15580665

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This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating inhibitors of Ros1, with a specific focus on the compound **Ros1-IN-2**. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

Introduction to Ros1 Kinase

The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase (RTK) that shares structural similarities with anaplastic lymphoma kinase (ALK).[1] While its expression is limited in adult tissues, its physiological role during development is better understood.[1][2] In various cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of ROS1 fusion proteins.[2][3][4] These fusion proteins result in constitutive activation of the kinase domain, driving oncogenic signaling and making Ros1 an attractive therapeutic target.[3][5]

Activated Ros1 triggers several downstream signaling cascades crucial for cell proliferation, survival, and migration. These pathways include the RAS-MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT3 pathways.[1][2][5][6] The development of small molecule inhibitors that target the ATP-binding site of the Ros1 kinase domain is a key strategy for treating ROS1-driven cancers.[2][7]

Ros1-IN-2 Inhibitor Profile

For the purpose of this guide, we will focus on the compound ALK/ROS1-IN-1, a potent dual inhibitor of both ALK and Ros1, which we will refer to as **Ros1-IN-2** based on the topic request. It demonstrates significant inhibitory activity against the wild-type Ros1 enzyme and various clinically relevant mutant forms.

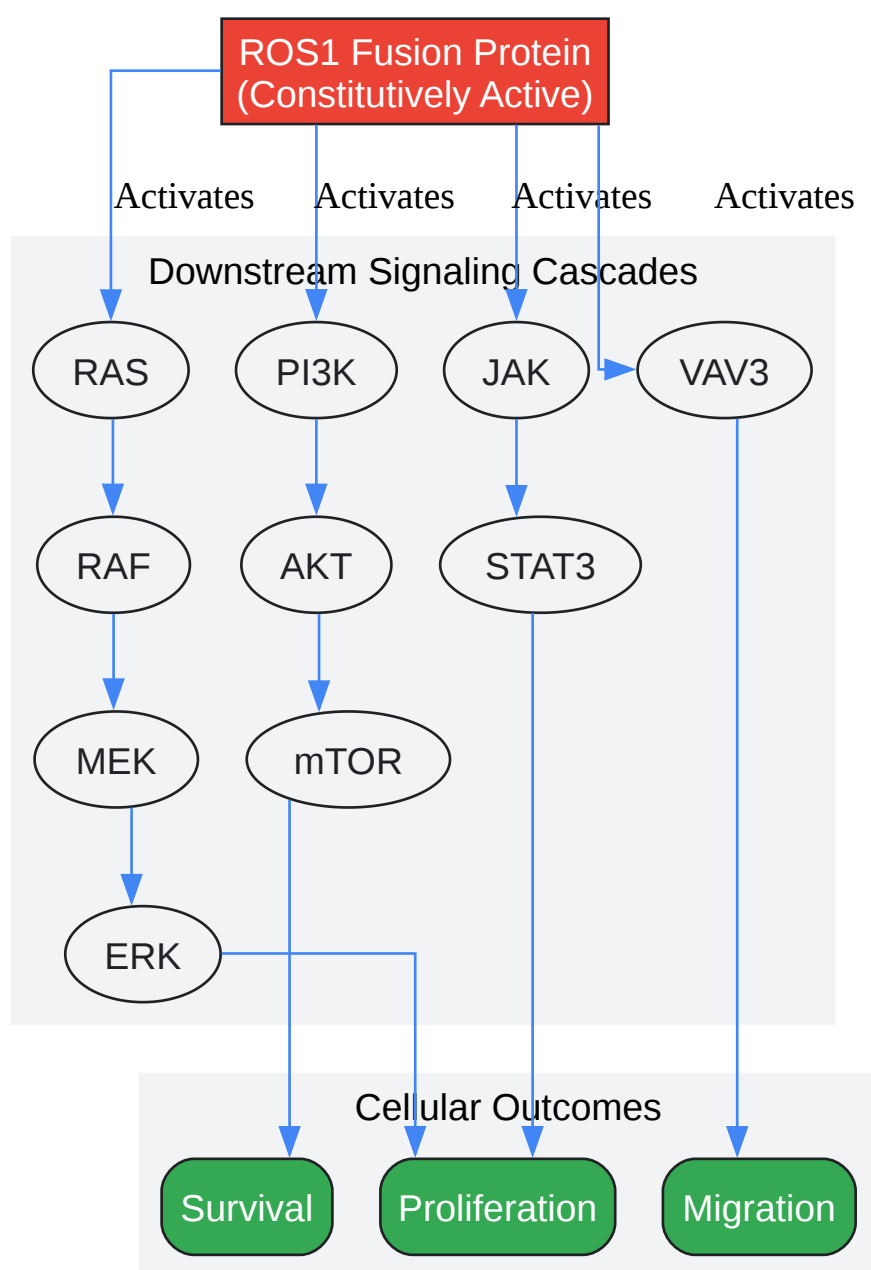
Quantitative Data for Ros1-IN-2

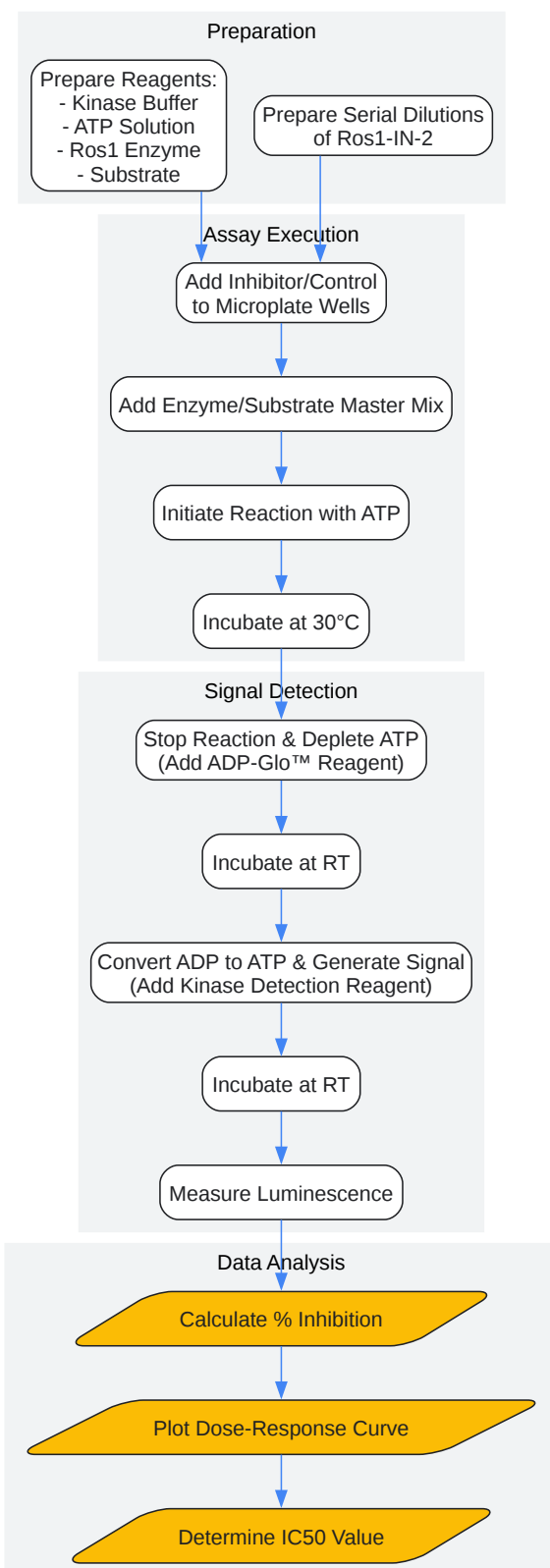
The following table summarizes the reported inhibitory concentrations (IC50) for **Ros1-IN-2** against the Ros1 kinase enzyme and cell lines expressing Ros1.

Target	Assay Type	IC50 (μM)	Reference
Ros1	Enzymatic Assay	0.530	[8]
ALK	Enzymatic Assay	0.174	[8]
HCC78 Cell Line (ROS1-addicted)	Proliferation Assay	10.71	[8]
H3122 Cell Line (ALK-addicted)	Proliferation Assay	6.27	[8]
Ba/F3 Cell Line (Wild-type ROS1)	Proliferation Assay	0.1377	[8]
Ba/F3 Cell Line (ROS1 G2032R mutant)	Proliferation Assay	0.1047	[8]
Ba/F3 Cell Line (ROS1 L2026M mutant)	Proliferation Assay	0.2339	[8]

Ros1 Signaling Pathway

The diagram below illustrates the major signaling pathways activated by Ros1, leading to cell growth, proliferation, and survival.





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